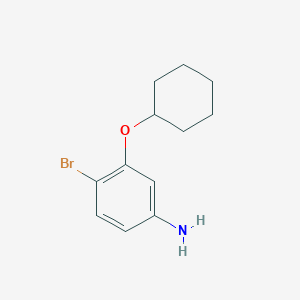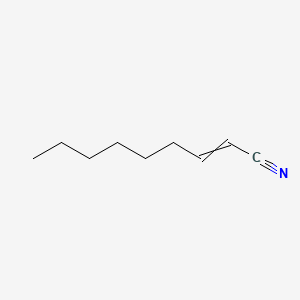
2-Nonene nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonenenitrile, also known as non-2-enenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene chain. This compound is known for its applications in various fields, including perfumery and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nonenenitrile can be synthesized through several methods:
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride to form nitriles.
Addition of Cyanide to Alkenes: The addition of hydrogen cyanide to alkenes can produce nitriles.
Industrial Production Methods
In industrial settings, 2-Nonenenitrile is often produced through the dehydration of primary amides using efficient dehydrating agents. This method is preferred due to its high yield and cost-effectiveness .
Análisis De Reacciones Químicas
2-Nonenenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, 2-Nonenenitrile can be hydrolyzed to form carboxylic acids.
Addition Reactions: The nitrile group can participate in addition reactions with Grignard reagents to form ketones.
Common reagents used in these reactions include:
- Thionyl chloride
- Phosphorus pentoxide
- Lithium aluminum hydride
- Grignard reagents
Aplicaciones Científicas De Investigación
2-Nonenenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nonenenitrile involves its interaction with molecular targets through its nitrile group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
2-Nonenenitrile can be compared with other nitriles such as:
2-Nonynenitrile: Similar in structure but contains a triple bond instead of a double bond.
2-Hexenenitrile: A shorter chain nitrile with similar reactivity but different physical properties.
The uniqueness of 2-Nonenenitrile lies in its specific chain length and the presence of a double bond, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
29127-83-1 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
non-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3 |
Clave InChI |
WOVJAWMZNOWDII-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC/C=C/C#N |
SMILES canónico |
CCCCCCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



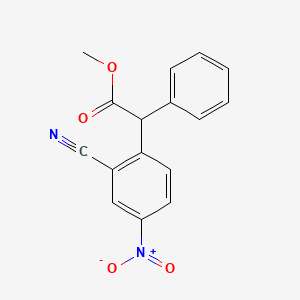
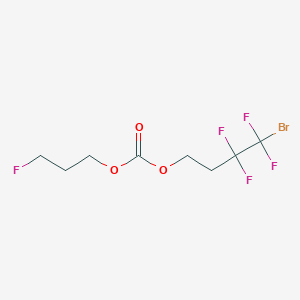
![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)


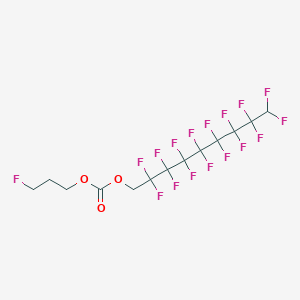
![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)

![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)
